1-Bromo-2-octyne
Overview
Description
1-Bromo-2-octyne, also known as this compound, is a useful research compound. Its molecular formula is C8H13Br and its molecular weight is 189.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Cycloalkynes : 1-Bromo-2-octyne is used in the preparation of cycloalkyne derivatives, such as cyclo-octyne, through elimination reactions (Reese & Shaw, 1970).
- Synthesis of Alkenes and Alkynes : It's instrumental in the stereoselective preparation of (Z)-1-bromo-1-alkenes and terminal alkynes from dibromoalkanoic acids, using microwave-induced reactions (Kuang, Yang, Senboku, & Tokuda, 2005).
- Molecular Structure Studies : Its derivatives, such as 1-(4-pentylquinuclidin-1-yl)-1-carba-closo-dodecaborane, have been synthesized for molecular and crystal structure analyses (Douglass, Janoušek, Kaszyński, & Young, 1998).
- Catalytic Reduction Studies : this compound is used in studies exploring the catalytic reduction of phenyl-conjugated acetylenic halides (Mubarak, Jennermann, Ischay, & Peters, 2007).
Chemical Reactions and Properties
- Skeletal Rearrangement : this compound is involved in skeletal rearrangements at the molecular level, contributing to the synthesis of long polyynes (Pavliček, Gawel, Kohn, Majzik, Xiong, Meyer, Anderson, & Gross, 2018).
- Formation of Dienals : It is used in the synthesis of aliphatic dienals, which are crucial in various chemical synthesis processes (Ward & Dorp, 2010).
- Polar Interaction Studies : The compound plays a role in studies examining hydrogen bonding and other polar interactions in organic solvents (Hallman, Stephenson, & Fuchs, 1983).
- Chain Extension Reactions : Its role in chain extension reactions of acetylenes has been explored, providing insights into the butylation and metal-halogen exchange processes (Bhanu, Khan, & Scheinmann, 1976).
Safety and Hazards
Properties
IUPAC Name |
1-bromooct-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBYOBXEXNWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373728 | |
Record name | 1-Bromo-2-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-27-7 | |
Record name | 1-Bromo-2-octyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-bromo-2-octyne a useful reagent in the synthesis of polyunsaturated fatty acids like (E,Z,Z)-8,11,14-eicosatrienoate?
A1: this compound serves as a key building block due to its reactive bromine atom and the triple bond within its structure. [] This allows it to participate in coupling reactions, effectively adding its eight-carbon chain to other molecules. In the synthesis of (E,Z,Z)-8,11,14-eicosatrienoate, it is coupled with 1,4-decadiyne, ultimately contributing to the final molecule's extended carbon chain and specific arrangement of double and triple bonds. [] This highlights its utility in constructing complex molecules with defined stereochemistry.
Q2: How does the use of this compound enable the control of double bond geometry (E/Z isomerism) in the final fatty acid products?
A2: While this compound itself does not dictate the E/Z configuration of the final product, its use in conjunction with specific reaction conditions and subsequent modifications allows for control over double bond geometry. [, ] For example, partial hydrogenation of triple bonds derived from this compound under controlled conditions can yield specific Z-isomers, crucial for mimicking naturally occurring fatty acids. [, ] Additionally, the use of Wittig reagents with defined stereochemistry allows for the introduction of E-double bonds at desired positions. [] This demonstrates how strategic incorporation of this compound into a multi-step synthesis allows chemists to achieve the desired isomeric purity in the final product.
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